molecular formula C10H10NNaO4S B1164889 3-Indole-3-acetaldehyde sodium bisulfite CAS No. 20095-27-6

3-Indole-3-acetaldehyde sodium bisulfite

Cat. No. B1164889
CAS RN: 20095-27-6
M. Wt: 263.25
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3-Indole-3-acetaldehyde sodium bisulfite involves reactions where indole derivatives interact with aldehydes under specific conditions. For instance, the ultrasound-assisted green synthesis of bis(indol-3-yl)methanes using 1-hexenesulphonic acid sodium salt as a catalyst highlights the environmentally friendly approaches to synthesizing indole derivatives (Joshi et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-Indole-3-acetaldehyde sodium bisulfite and its derivatives is crucial for understanding its reactivity and interactions. The preparation and properties of 3-indoleacetaldehyde reveal the stability of its sodium bisulfite addition compound, which is significant for its storage and application in further reactions (Gray, 1959).

Chemical Reactions and Properties

Chemical reactions involving 3-Indole-3-acetaldehyde sodium bisulfite are diverse. The effects of sodium bisulfite on the peroxidase-catalyzed oxidation of indole-3-acetaldehyde indicate the role of pH and other catalysts in modulating the enzymatic activity towards oxidation of indole derivatives (Yeh et al., 1971).

Physical Properties Analysis

Understanding the physical properties of 3-Indole-3-acetaldehyde sodium bisulfite, such as solubility, stability in various solvents, and crystalline form, is essential for its application in synthesis and other chemical processes. The synthesis and functionalization of indoles through palladium-catalyzed reactions provide insights into the manipulation of indole structures under various conditions, impacting their physical properties (Cacchi & Fabrizi, 2005).

Chemical Properties Analysis

The chemical properties of 3-Indole-3-acetaldehyde sodium bisulfite, including reactivity with other chemical compounds, potential for forming complexes, and participation in catalyzed reactions, are central to its utility in synthetic chemistry. For example, the aerobic oxidation of indole-3-acetic acid with bisulfite showcases the compound's role in oxidative processes (Horng & Yang, 1975).

Scientific Research Applications

Synthetic Chemistry and Pharmacology

Indole compounds are foundational in organic synthesis, leading to the development of various pharmaceuticals and materials. For example, the synthesis of indole and its derivatives has been a subject of extensive research due to their biological activities and presence in many natural products (Taber & Tirunahari, 2011). These synthetic methodologies often involve key intermediates like 3-Indole-3-acetaldehyde, which can be further functionalized or transformed, demonstrating the compound's relevance in creating complex indole-based structures.

Environmental and Ecotoxicology Studies

Indole derivatives, including those related to acetaldehyde structures, are studied for their environmental fate and ecotoxicology. For instance, research on plant aldehyde oxidases, which can oxidize indole acetaldehyde into indoleacetic acid, underscores the ecological significance of indole derivatives in plant growth and development (Wu et al., 2022). This insight into the biochemical pathways involving indole derivatives can inform applications of 3-Indole-3-acetaldehyde sodium bisulfite in agriculture or environmental science, particularly in understanding plant physiology and growth regulation mechanisms.

Chemoprevention and Disease Modulation

Indole-3-carbinol (I3C) and its derivatives are explored for their roles in disease prevention and treatment, particularly in liver diseases and cancers. These compounds, derived from indole-3-acetaldehyde through various biochemical pathways, exhibit protective effects against chronic liver injuries and cancers (Wang et al., 2016; Bradlow, 2008). By influencing cellular signaling pathways and the cell cycle, these indole derivatives offer promising therapeutic avenues. The role of 3-Indole-3-acetaldehyde sodium bisulfite in such applications could be indirect, serving as a precursor or intermediate in synthesizing bioactive indole compounds.

properties

IUPAC Name

sodium;1-hydroxy-2-(1H-indol-3-yl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKPCRCESPDDQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036176
Record name Indole-3-acetaldehyde-sodium bisulfite addition compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Indole-3-acetaldehyde sodium bisulfite

CAS RN

20095-27-6
Record name Indole-3-acetaldehyde-sodium bisulfite addition compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-3-acetaldehyde sodium bisulfite
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